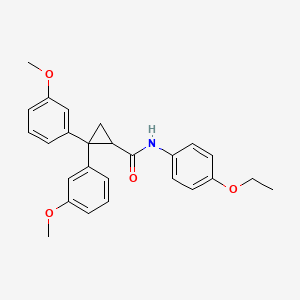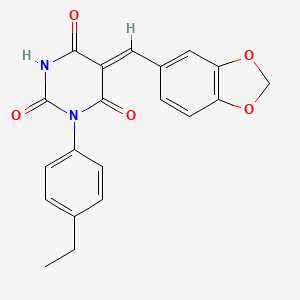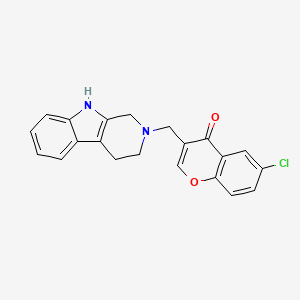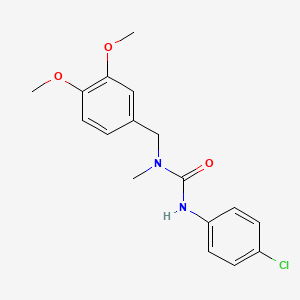![molecular formula C25H30N4O B5227521 N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)
N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide, commonly known as NEB, is a synthetic compound that belongs to the class of pyrazole-based drugs. NEB has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of NEB is not fully understood. However, studies have suggested that NEB exerts its therapeutic effects through multiple pathways. NEB has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. NEB has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
NEB has been shown to have various biochemical and physiological effects in animal models. NEB has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), in animal models of inflammation. NEB has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of oxidative stress. NEB has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
NEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. NEB has been extensively studied in animal models, and its safety profile has been established. However, NEB also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans are not fully understood. NEB can also be expensive to synthesize, which may limit its widespread use in research.
未来方向
There are several future directions for the study of NEB. One direction is to further elucidate the mechanism of action of NEB. This will help to better understand how NEB exerts its therapeutic effects and may lead to the development of more potent and specific NEB analogs. Another direction is to study the long-term safety and efficacy of NEB in humans. This will be important for the development of NEB as a potential therapeutic agent. Additionally, further studies are needed to explore the potential applications of NEB in other diseases, such as cardiovascular disease and metabolic disorders.
合成方法
NEB can be synthesized through a multistep process involving the reaction of 2-methylbenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 4-ethylbenzyl bromide and 1H-pyrazole-5-amine. The final product is obtained through purification and isolation steps.
科学研究应用
NEB has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of NEB is in cancer treatment. Studies have shown that NEB can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. NEB has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. NEB has also been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[2-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-3-20-8-10-21(11-9-20)18-28-16-13-22(14-17-28)29-24(12-15-26-29)27-25(30)23-7-5-4-6-19(23)2/h4-12,15,22H,3,13-14,16-18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUECPZHDUKZAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)



![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)

